REACTION_CXSMILES
|
O.[OH-].[Li+].[F:4][C:5]([F:15])([F:14])[C:6]1[NH:10][N:9]=[CH:8][C:7]=1[C:11]([O-:13])=[O:12].CO.Cl>O.C1COCC1>[F:15][C:5]([F:4])([F:14])[C:6]1[NH:10][N:9]=[CH:8][C:7]=1[C:11]([OH:13])=[O:12] |f:0.1.2|
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
1.265 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=NN1)C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting turbid solution was diluted with water
|
Type
|
CUSTOM
|
Details
|
to provide a clear solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=NN1)C(=O)O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |